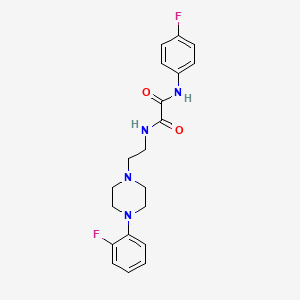![molecular formula C22H21FN6O B2714394 4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881082-96-8](/img/structure/B2714394.png)
4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Phosphodiesterase 1 Inhibitors for Cognitive Impairment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the chemical class of 4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, was designed and synthesized as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are considered for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting their importance in neurodegenerative and neuropsychiatric disorders (Li et al., 2016).
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents toward specific cancer cells by inhibiting c-Src phosphorylation. This mechanism blocks the growth of cancer cells and acts through the inhibition of the anti-apoptotic gene BCL2, showcasing the potential of these compounds in cancer treatment (Carraro et al., 2006).
Anti-Inflammatory and Anticancer Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. These compounds displayed significant cytotoxic activity against various cancer cell lines and inhibited 5-lipoxygenase, suggesting their dual potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Agents
A novel class of 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones has been developed to inhibit DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. These compounds represent a new class of antimicrobials with promising activities, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing bacterial infections (Ali et al., 2003).
Antiviral Agents against H5N1 Influenza
Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anti-influenza A virus (H5N1) activity. Several compounds demonstrated significant antiviral activities, suggesting their potential application in treating bird flu influenza (Hebishy et al., 2020).
Future Directions
properties
IUPAC Name |
4-tert-butyl-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O/c1-22(2,3)15-6-4-14(5-7-15)21(30)28-27-19-18-12-26-29(20(18)25-13-24-19)17-10-8-16(23)9-11-17/h4-13H,1-3H3,(H,28,30)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDBFUOFBVIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)

![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)

![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)
![Ethyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2714323.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)


![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)